molecular formula C10H20N4O5 B2608869 N3-(4-Methylpiperazin-1-yl)-beta-alaninamide (C2H2O4) CAS No. 1385694-42-7

N3-(4-Methylpiperazin-1-yl)-beta-alaninamide (C2H2O4)

Cat. No.: B2608869
CAS No.: 1385694-42-7
M. Wt: 276.293
InChI Key: MTRVAXNUFVDVKX-UHFFFAOYSA-N
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Description

N3-(4-Methylpiperazin-1-yl)-beta-alaninamide (C2H2O4) is a compound that features a piperazine ring substituted with a methyl group and an alaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-Methylpiperazin-1-yl)-beta-alaninamide typically involves the reaction of 4-methylpiperazine with beta-alanine derivatives under specific conditions. One common method includes the use of coupling reagents such as hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC.HCl) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N3-(4-Methylpiperazin-1-yl)-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N3-(4-Methylpiperazin-1-yl)-beta-alaninamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N3-(4-Methylpiperazin-1-yl)-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-(4-Methylpiperazin-1-yl)-beta-alaninamide is unique due to its specific combination of a piperazine ring and an alaninamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1385694-42-7

Molecular Formula

C10H20N4O5

Molecular Weight

276.293

IUPAC Name

3-[(4-methylpiperazin-1-yl)amino]propanamide;oxalic acid

InChI

InChI=1S/C8H18N4O.C2H2O4/c1-11-4-6-12(7-5-11)10-3-2-8(9)13;3-1(4)2(5)6/h10H,2-7H2,1H3,(H2,9,13);(H,3,4)(H,5,6)

InChI Key

MTRVAXNUFVDVKX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)NCCC(=O)N.C(=O)(C(=O)O)O

solubility

not available

Origin of Product

United States

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